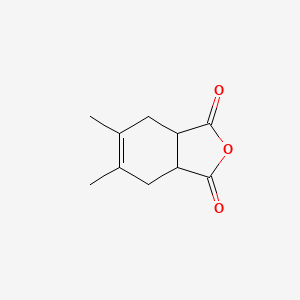
5,6-Dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
Cat. No. B1346235
Key on ui cas rn:
13303-36-1
M. Wt: 180.2 g/mol
InChI Key: UJYUDTPLHOZSGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04598078
Procedure details


A mixture of 2,3-dimethyl-1,3-butadiene (10 g; 0.122 mol), maleic anhydride (11.9 g; 0.122 mol) and benzene (30 ml) was stirred at room temperature for 10 hours. Precipitates were removed by filtration, and the filtrate was evaporated under reduced pressure to give 4,5-dimethyl-4-cyclohexene-1,2-dicarboxylic anhydride. M.P., 73-74° C.



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]([CH3:6])=[CH2:5])=[CH2:3].[C:7]1(=[O:13])[O:12][C:10](=[O:11])[CH:9]=[CH:8]1>C1C=CC=CC=1>[CH3:3][C:2]1[CH2:1][CH:8]2[C:7](=[O:13])[O:12][C:10](=[O:11])[CH:9]2[CH2:5][C:4]=1[CH3:6]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=C)C(=C)C
|
|
Name
|
|
|
Quantity
|
11.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at room temperature for 10 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Precipitates
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
10 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1CC2C(CC1C)C(=O)OC2=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
